![molecular formula C25H31O2P B12873379 2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)
2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound known for its role as a ligand in various catalytic processes. It is a member of the biarylphosphine family, which is widely used in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its bulky and electron-rich nature, which enhances its reactivity in catalytic cycles .
準備方法
The synthesis of 2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The process can be summarized as follows:
Starting Materials: 2-bromobiphenyl and dicyclohexylphosphine.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran or toluene are commonly used.
Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products: The major products depend on the specific reaction but often include biaryl compounds and amines.
科学的研究の応用
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in palladium-catalyzed cross-coupling reactions, which are crucial for the synthesis of complex organic molecules.
Biology: Its derivatives are used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials science.
作用機序
The mechanism by which 2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid exerts its effects involves its role as a ligand in catalytic cycles. It coordinates with metal centers (e.g., palladium) to form active catalytic species. These species facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets include aryl halides and boronic acids in cross-coupling reactions .
類似化合物との比較
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid can be compared with other similar compounds:
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Known for its high reactivity in cross-coupling reactions.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl: Noted for its steric bulk and electron-rich nature, enhancing its catalytic efficiency.
Sodium 2’-dicyclohexylphosphino-2,6-dimethoxy-1,1’-biphenyl-3-sulfonate: A water-soluble variant used in aqueous catalytic systems.
特性
分子式 |
C25H31O2P |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
4-(2-dicyclohexylphosphanylphenyl)benzoic acid |
InChI |
InChI=1S/C25H31O2P/c26-25(27)20-17-15-19(16-18-20)23-13-7-8-14-24(23)28(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-8,13-18,21-22H,1-6,9-12H2,(H,26,27) |
InChIキー |
KVKIOVSCIPOCAV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)

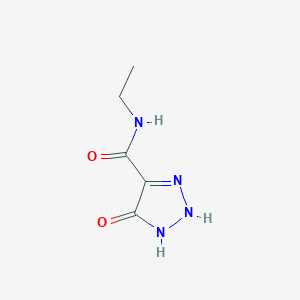
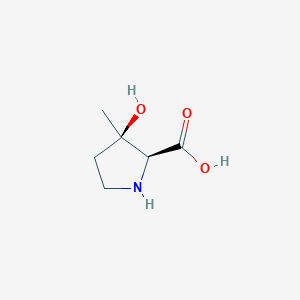
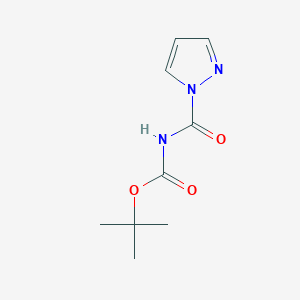
![2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole](/img/structure/B12873321.png)

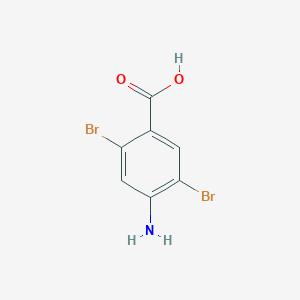
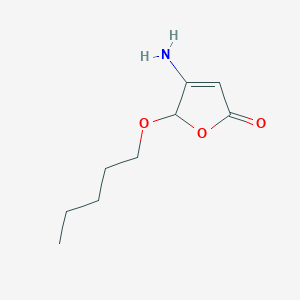

![((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
![2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
